

In-Silico Prediction of Methyl 2-acetylisonicotinate Properties: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-acetylisonicotinate

Cat. No.: B157594

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Introduction

Methyl 2-acetylisonicotinate is a pyridine derivative of interest in medicinal chemistry and drug discovery. Early assessment of the physicochemical and pharmacokinetic properties of novel compounds is crucial for identifying promising drug candidates and minimizing late-stage attrition. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and prioritizing experimental resources. This technical guide provides a comprehensive in-silico characterization of **Methyl 2-acetylisonicotinate**, detailing its predicted physicochemical, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Furthermore, it outlines detailed experimental protocols for the validation of these computational predictions.

In-Silico Prediction Methodology

The properties of **Methyl 2-acetylisonicotinate** were predicted using two well-established and freely accessible web-based platforms: SwissADME and pkCSM. These tools employ a combination of predictive models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems, to estimate a wide range of molecular properties from the chemical structure. The canonical SMILES string for **Methyl 2-acetylisonicotinate**, COC(=O)c1cc(ccn1)C(=O)C, was used as the input for all predictions.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in biological systems. These properties, including molecular weight, lipophilicity (log P), water solubility, and polar surface area, are key determinants of a compound's absorption and distribution.

Property	Predicted Value	Tool
Molecular Formula	C ₉ H ₉ NO ₃	-
Molecular Weight	179.17 g/mol	SwissADME
Log P (Consensus)	0.86	SwissADME
Water Solubility (Log S)	-1.77	SwissADME
Water Solubility Class	Soluble	SwissADME
Polar Surface Area (TPSA)	60.58 Å ²	SwissADME
Number of Rotatable Bonds	3	SwissADME
Hydrogen Bond Acceptors	4	SwissADME
Hydrogen Bond Donors	0	SwissADME

Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a drug candidate is a critical factor in its success. The following tables summarize the predicted absorption, distribution, metabolism, excretion, and toxicity properties of **Methyl 2-acetylisonicotinate**.

Absorption

Property	Prediction	Tool
Gastrointestinal Absorption	High	SwissADME
Caco-2 Permeability (log Papp)	0.654 cm/s	pkCSM
P-glycoprotein Substrate	No	SwissADME, pkCSM

Distribution

Property	Prediction	Tool
BBB Permeation	Yes	SwissADME
CNS Permeability (logPS)	-1.828	pkCSM
Fraction Unbound	0.536	pkCSM
Volume of Distribution (VDss, log L/kg)	-0.329	pkCSM

Metabolism

Property	CYP1A2 Inhibitor	CYP2C19 Inhibitor	CYP2C9 Inhibitor	CYP2D6 Inhibitor	CYP3A4 Inhibitor
Prediction (SwissADME)	No	Yes	No	No	No
Prediction (pkCSM)	No	No	No	No	No

Excretion

Property	Prediction	Tool
Total Clearance (log ml/min/kg)	0.287	pkCSM
Renal OCT2 Substrate	No	pkCSM

Toxicity

Property	Prediction	Tool
AMES Toxicity	No	pkCSM
hERG I Inhibitor	No	pkCSM
Hepatotoxicity	Yes	pkCSM
Skin Sensitisation	No	pkCSM
Minnow Toxicity (log mM)	-1.026	pkCSM

Experimental Validation Protocols

To validate the in-silico predictions, a series of standard experimental assays should be performed. The following section details the methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is a classical and reliable technique for determining the octanol-water partition coefficient.

Protocol (Following OECD Guideline 107):

- Preparation of Solutions: Prepare a stock solution of **Methyl 2-acetylisonicotinate** in n-octanol pre-saturated with water.
- Partitioning:
 - Add a known volume of the n-octanol stock solution to a known volume of water pre-saturated with n-octanol in a glass vessel with a stopper.
 - Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for 24 hours).
- Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

- **Quantification:** Determine the concentration of **Methyl 2-acetylisonicotinate** in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The Log P value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The flask method is a common approach to determine the saturation solubility of a compound in water.

Protocol (Following OECD Guideline 105):

- **Sample Preparation:** Add an excess amount of **Methyl 2-acetylisonicotinate** to a known volume of water in a glass flask.
- **Equilibration:** Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** Allow the mixture to settle, and then filter or centrifuge to remove the undissolved solid.
- **Quantification:** Determine the concentration of the dissolved **Methyl 2-acetylisonicotinate** in the clear aqueous solution using a validated analytical method (e.g., HPLC-UV).
- **Calculation:** The aqueous solubility is reported in units such as mg/L or mol/L.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

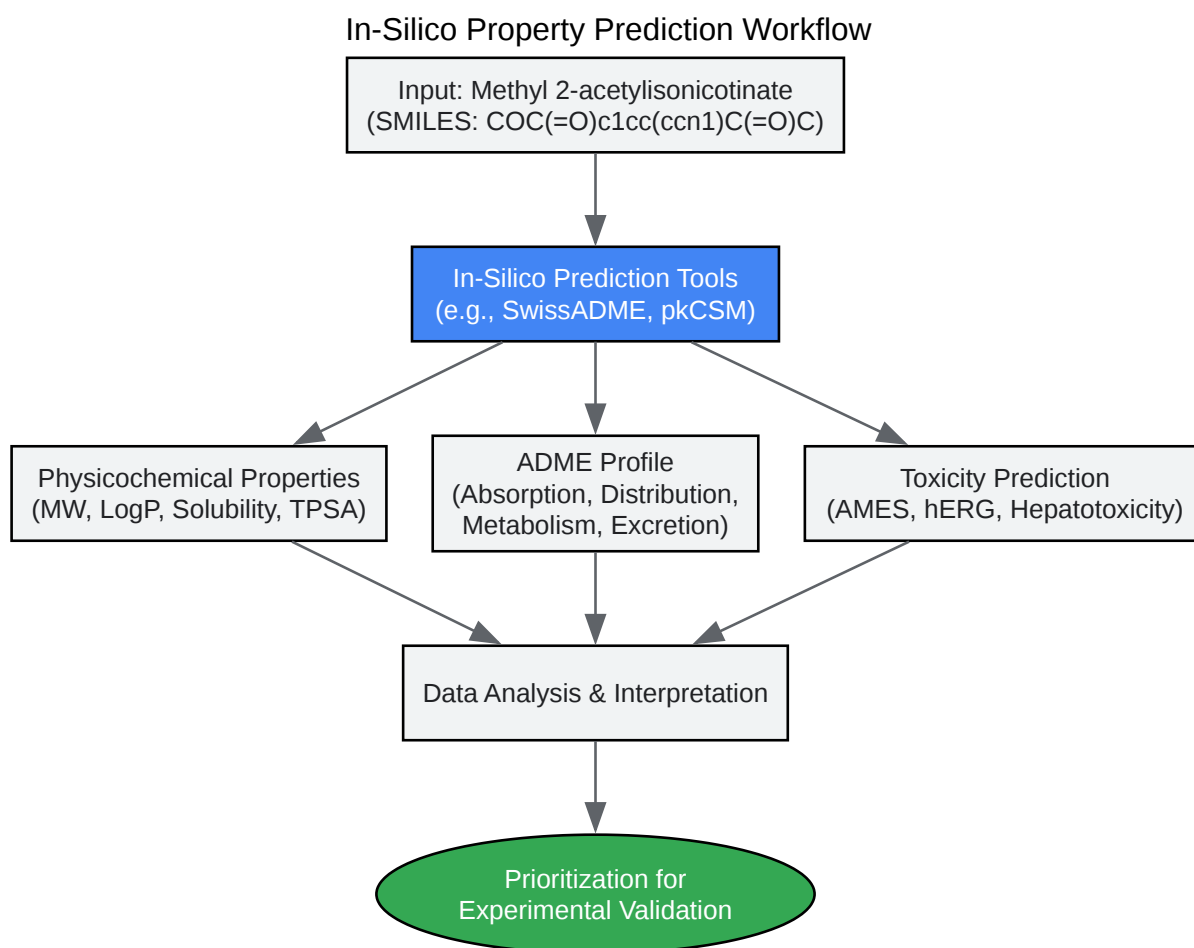
Protocol:

- **Reagent Preparation:**

- Prepare a stock solution of **Methyl 2-acetylisonicotinate** in a suitable organic solvent (e.g., DMSO).
- Thaw pooled human liver microsomes on ice.
- Prepare a NADPH-regenerating system solution.
- Incubation:
 - In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
 - Pre-incubate the mixture at 37°C.
 - Initiate the metabolic reaction by adding the NADPH-regenerating system.
- Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate the proteins.
- Analysis: Analyze the supernatant for the remaining concentration of **Methyl 2-acetylisonicotinate** using LC-MS/MS.
- Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life ($t_{1/2}$) can be calculated.

Visualization of In-Silico Prediction Workflow

The following diagram illustrates the general workflow for the in-silico prediction of small molecule properties.



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Caption: Workflow for in-silico prediction of molecular properties.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of **Methyl 2-acetylisonicotinate** based on established in-silico models. The presented data suggests that this compound possesses generally favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability, with some potential concern for hepatotoxicity and CYP2C19 inhibition that warrants further investigation. The detailed experimental protocols provided herein offer a clear path for the validation of these computational predictions, which is an essential step in the progression of any potential drug candidate. By integrating in-silico predictions with targeted experimental

validation, researchers can significantly enhance the efficiency of the drug discovery and development process.

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